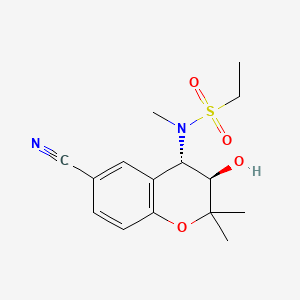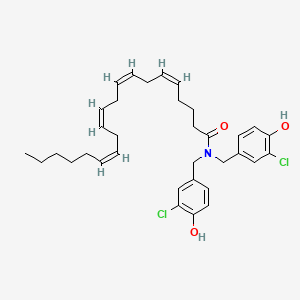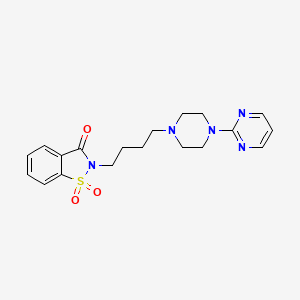![molecular formula C19H20F3NO3 B1662365 2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid](/img/structure/B1662365.png)
2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Org 24598 is a potent and selective inhibitor of the glial glycine transporter GlyT1b . The primary role of GlyT1b is to regulate the reuptake of glycine, an inhibitory neurotransmitter, from the synaptic cleft .
Mode of Action
By inhibiting GlyT1b, Org 24598 increases the extracellular levels of glycine in the nucleus accumbens (nAc), an area of the brain involved in reward and addiction . This leads to an enhancement of the inhibitory effects of glycine on neuronal activity .
Biochemical Pathways
The increase in extracellular glycine levels can affect various biochemical pathways. For instance, it can enhance the inhibitory effects of glycine on NMDA receptors, which play a crucial role in synaptic plasticity and memory function . This can lead to changes in neuronal excitability and neurotransmission .
Pharmacokinetics
It’s known that the compound is active in vivo , suggesting that it has suitable pharmacokinetic properties for biological activity.
Result of Action
The inhibition of GlyT1b by Org 24598 and the subsequent increase in extracellular glycine levels can have several effects at the molecular and cellular levels. For instance, it has been shown to facilitate the alcohol deprivation abolishing and dopamine elevating effects of bupropion + varenicline in rats . This suggests that Org 24598 could potentially be used in the treatment of conditions such as Alcohol Use Disorder (AUD) .
Action Environment
The action, efficacy, and stability of Org 24598 can be influenced by various environmental factors. For instance, the presence of other drugs (such as bupropion and varenicline) can enhance the effects of Org 24598 . .
Analyse Biochimique
Biochemical Properties
Org 24598 plays a crucial role in biochemical reactions by inhibiting the glial glycine transporter GlyT1b . This interaction with GlyT1b affects the transport and reuptake of glycine, a neurotransmitter, thereby influencing neurotransmission .
Cellular Effects
The effects of Org 24598 on cells are primarily related to its influence on glycine transport. By inhibiting GlyT1b, Org 24598 increases the availability of glycine in the synaptic cleft, which can affect various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, Org 24598 exerts its effects by binding to and inhibiting GlyT1b . This inhibition disrupts the normal reuptake of glycine, leading to an increase in glycine concentrations in the synaptic cleft and changes in neurotransmission .
Transport and Distribution
Org 24598 is likely transported and distributed within cells and tissues via its interaction with GlyT1b
Subcellular Localization
The subcellular localization of Org 24598 is likely related to the location of GlyT1b, the transporter it inhibits
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction
La synthèse de l'Org 24598 implique plusieurs étapes clés :
Matériaux de Départ : La synthèse commence par la préparation des composés intermédiaires, qui comprennent la phénylpropylamine et le trifluorométhylphénol.
Réaction de Couplage : La phénylpropylamine est mise en réaction avec le trifluorométhylphénol dans des conditions spécifiques pour former l'intermédiaire phénoxypropylamine désiré.
Méthylation : L'intermédiaire est ensuite méthylé à l'aide d'iodure de méthyle en présence d'une base telle que le carbonate de potassium pour obtenir l'Org 24598.
Méthodes de Production Industrielle
La production industrielle de l'Org 24598 suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique :
Optimisation des Conditions de Réaction : Assurer des conditions optimales de température, de pression et de solvant pour maximiser le rendement et la pureté.
Purification : Utiliser des techniques telles que la recristallisation et la chromatographie pour obtenir des niveaux de pureté élevés (≥ 98 %).
Analyse Des Réactions Chimiques
Types de Réactions
L'Org 24598 subit diverses réactions chimiques, notamment :
Oxydation : L'Org 24598 peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir l'Org 24598 en ses formes réduites, souvent en utilisant des réactifs tels que l'hydrure de lithium et d'aluminium.
Substitution : L'Org 24598 peut participer à des réactions de substitution nucléophile, en particulier au niveau du groupe phénoxy.
Réactifs et Conditions Courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : L'hydrure de lithium et d'aluminium et le borohydrure de sodium sont des agents réducteurs fréquemment utilisés.
Substitution : Les nucléophiles tels que le méthylate de sodium et le tert-butylate de potassium sont utilisés dans les réactions de substitution.
Produits Principaux
Applications de la Recherche Scientifique
L'Org 24598 a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme composé modèle dans des études sur les inhibiteurs du transporteur de glycine.
Biologie : Étudié pour ses effets sur le transport de la glycine et la régulation des neurotransmetteurs.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les transporteurs de glycine.
Mécanisme d'Action
L'Org 24598 exerce ses effets en inhibant sélectivement le transporteur de glycine GlyT1b. Cette inhibition augmente la concentration extracellulaire de glycine, ce qui améliore à son tour l'activation des récepteurs NMDA. On pense que l'augmentation de l'activité des récepteurs NMDA contribue aux effets thérapeutiques du composé dans les troubles neurologiques .
Applications De Recherche Scientifique
Org 24598 has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of glycine transporter inhibitors.
Biology: Investigated for its effects on glycine transport and neurotransmitter regulation.
Industry: Utilized in the development of new pharmaceuticals targeting glycine transporters.
Comparaison Avec Des Composés Similaires
Composés Similaires
Sarcosine : Un autre inhibiteur du transporteur de glycine, mais avec moins de sélectivité et de puissance que l'Org 24598.
Bitopertin : Un inhibiteur du GlyT1 ayant des applications thérapeutiques similaires mais des propriétés pharmacocinétiques différentes.
ALX 5407 : Un autre inhibiteur sélectif du GlyT1 avec une structure chimique et une puissance distinctes.
Unicité de l'Org 24598
L'Org 24598 se distingue par sa forte sélectivité pour le GlyT1b et son activité négligeable à d'autres récepteurs et transporteurs. Cette sélectivité réduit la probabilité d'effets hors cible, ce qui en fait un candidat prometteur pour des applications thérapeutiques .
Propriétés
IUPAC Name |
2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO3/c1-23(13-18(24)25)12-11-17(14-5-3-2-4-6-14)26-16-9-7-15(8-10-16)19(20,21)22/h2-10,17H,11-13H2,1H3,(H,24,25)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWQAWBTWNPFPW-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC[C@H](C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-Benzenediol,5-(1,1-dimethylheptyl)-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-](/img/structure/B1662285.png)
![[(1S)-1-[(7-bromo-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride](/img/structure/B1662286.png)








![2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid](/img/structure/B1662302.png)

